![molecular formula C11H10O4S B6332482 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95% CAS No. 42087-79-6](/img/structure/B6332482.png)
3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, 7-methoxybenzo[b]thiophene undergoes bromination and nitration at the 4-position . Also, 2-Mercapto-3-methoxybenzaldehyde reacts with chloramine to provide a simple synthesis of 7-methoxy-1,2-benzisothiazole .科学的研究の応用
3-HMBT-2-COOCH3 has a wide range of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, insecticides, and other products. It has also been used in the synthesis of a variety of fluorescent dyes, which can be used for biological imaging and labeling. Additionally, it has been used in the synthesis of a variety of polymers, which can be used for drug delivery and tissue engineering.
作用機序
The mechanism of action of 3-HMBT-2-COOCH3 is not well understood. However, it is believed to act as a proton acceptor, which can facilitate the formation of a variety of organic compounds. Additionally, it is believed to act as an electron donor, which can facilitate the formation of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HMBT-2-COOCH3 are not well understood. However, it has been suggested that it may be able to modulate the activity of certain enzymes, proteins, and receptors. Additionally, it has been suggested that it may be able to interact with certain cellular pathways, which could lead to changes in cell signaling and gene expression.
実験室実験の利点と制限
The advantages of using 3-HMBT-2-COOCH3 in lab experiments include its high reactivity, low toxicity, and low cost. Additionally, it is relatively easy to synthesize and is available in a variety of forms. The main limitation of using 3-HMBT-2-COOCH3 in lab experiments is its low solubility in most organic solvents.
将来の方向性
The potential future applications of 3-HMBT-2-COOCH3 are numerous. It could be used in the synthesis of a variety of pharmaceuticals, insecticides, and other products. Additionally, it could be used in the synthesis of a variety of fluorescent dyes, which could be used for biological imaging and labeling. Furthermore, it could be used in the synthesis of a variety of polymers, which could be used for drug delivery and tissue engineering. Finally, it could be used to modulate the activity of certain enzymes, proteins, and receptors, and to interact with certain cellular pathways, which could lead to changes in cell signaling and gene expression.
合成法
3-HMBT-2-COOCH3 can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation of 3-hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid with methyl chloride. This reaction produces the desired compound in high yields. Other methods of synthesis include the reaction of 3-hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid with methyl iodide or methyl bromide, and the reaction of 3-hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid with a mixture of methyl iodide and sodium iodide.
特性
IUPAC Name |
methyl 3-hydroxy-7-methoxy-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c1-14-7-5-3-4-6-8(12)10(11(13)15-2)16-9(6)7/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNIGXNISRAYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=C2O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


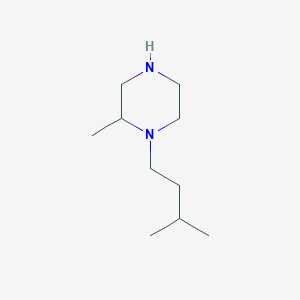
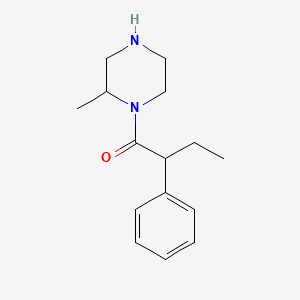

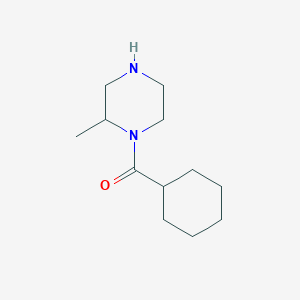
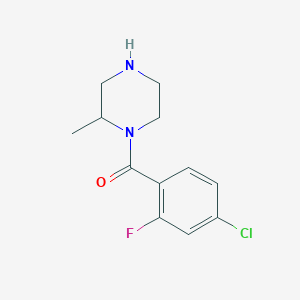

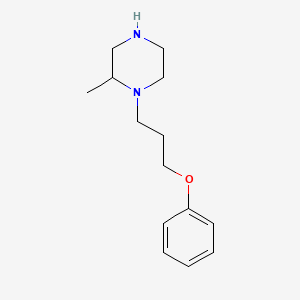

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)
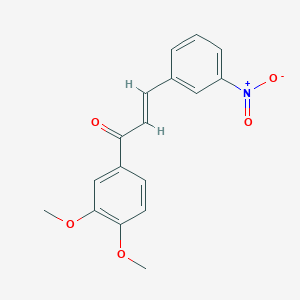
![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)
![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)